2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound 2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that features a morpholine ring, a thiazole ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine group.
Construction of the Isoindole-Dione Structure: The isoindole-dione structure is formed through a cyclization reaction involving phthalic anhydride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione: can be compared with similar compounds such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Morpholine Derivatives: Compounds with morpholine rings but different attached groups.
Isoindole-Dione Derivatives: Compounds with isoindole-dione structures but different side chains.
The uniqueness of This compound lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O3S/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19/h1-4,11H,5-10H2 |
InChI Key |
GJRKIDLZWBGHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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